![molecular formula C15H16N2O4S B4962470 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4962470.png)
2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide, also known as MPPA, is a chemical compound that has been studied for its potential use in scientific research. MPPA is a member of the sulfonamide family of compounds, which have been used for a variety of purposes including as antibiotics, antidiabetic agents, and anticancer drugs.
Mécanisme D'action
The mechanism of action of 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase, as well as other enzymes and biological pathways. 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide has been shown to bind to the active site of carbonic anhydrase, preventing the enzyme from functioning properly.
Biochemical and Physiological Effects:
2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the induction of apoptosis in cancer cells, and the modulation of cellular signaling pathways. 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide has also been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide in lab experiments is that it is a relatively stable compound that can be easily synthesized. In addition, 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide has been shown to have a variety of potential applications in scientific research. However, one limitation of using 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide is that its mechanism of action is not fully understood, and further research is needed to fully elucidate its biological effects.
Orientations Futures
There are several potential future directions for research on 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide. One area of interest is the development of more potent and selective inhibitors of carbonic anhydrase, which could have applications in the treatment of diseases such as glaucoma and epilepsy. Another area of interest is the development of 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide analogs with improved anticancer activity. Finally, further research is needed to fully understand the biochemical and physiological effects of 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide, and to determine its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide involves several steps, including the reaction of 4-methylphenylamine with chlorosulfonic acid to form 4-methylphenylsulfonamide. This compound is then reacted with 2-chloroacetic acid to produce 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide. The overall yield of this synthesis method is approximately 60%.
Applications De Recherche Scientifique
2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide has been studied for its potential use in a variety of scientific research applications, including as a tool for studying the role of sulfonamide compounds in biological systems. 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide has been shown to have potential as an inhibitor of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. In addition, 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide has been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
2-[4-[(4-methylphenyl)sulfamoyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-11-2-4-12(5-3-11)17-22(19,20)14-8-6-13(7-9-14)21-10-15(16)18/h2-9,17H,10H2,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKKVPGAHWQVTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(4-Methylphenyl)sulfamoyl]phenoxy}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-chlorobenzyl)oxy]benzonitrile](/img/structure/B4962387.png)
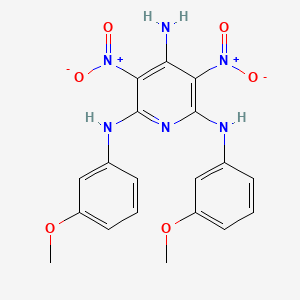
![4-(4-iodophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4962405.png)
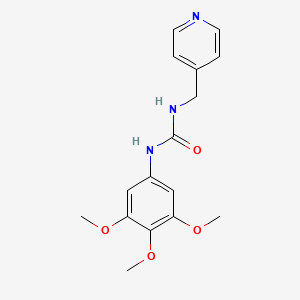
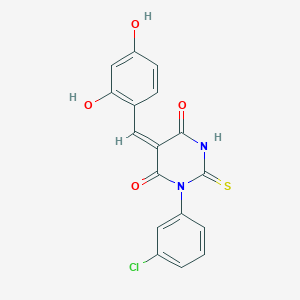
![N,N'-[2-(1-acetyl-2-oxopropyl)-1,4-phenylene]bis(3-nitrobenzenesulfonamide)](/img/structure/B4962429.png)
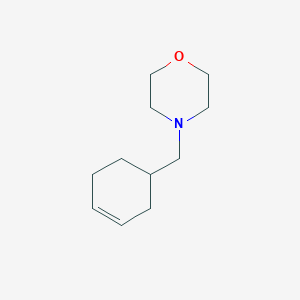
![2-{[3-(2-ethylphenoxy)propyl]amino}ethanol](/img/structure/B4962455.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}butanamide](/img/structure/B4962465.png)
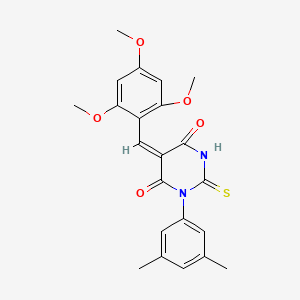
![3-[(1-acetyl-4-piperidinyl)oxy]-N-(3-cyclopentylpropyl)-4-methoxy-N-methylbenzamide](/img/structure/B4962483.png)
![4-({3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-N,N-dimethylaniline](/img/structure/B4962489.png)

![methyl 6-methyl-2-[(2-methyl-3-furoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4962504.png)